![molecular formula C18H17N3O4 B2991725 4-{[(3-氰基-4,6-二甲基-2-氧代吡啶-1(2H)-基)乙酰]氨基}苯甲酸甲酯 CAS No. 878677-58-8](/img/structure/B2991725.png)

4-{[(3-氰基-4,6-二甲基-2-氧代吡啶-1(2H)-基)乙酰]氨基}苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

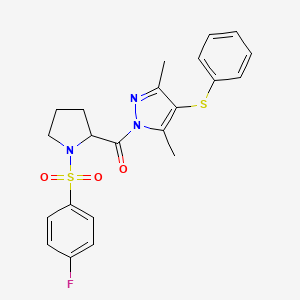

Synthesis Analysis

The synthesis of similar compounds has been achieved through the use of N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent . This agent has been used to synthesize cyanoacetamide benzoic acid and benzophenone derivatives through two different methods: conventional heating and ultrasonication . Ultrasonication has been found to afford the products in less reaction time with higher yields and purities compared to the conventional method .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. Fourier transform infrared spectroscopy, NMR (1H and 13C), elemental analysis, and LC−MS are commonly used to determine the structures of such compounds .Chemical Reactions Analysis

The cyanoacetamide derivatives synthesized using the aforementioned methods were subjected to cyclization to produce N-substituted 2-pyridone derivatives . N-(4-Carboxy phenyl)-4,6-dimethyl-3-cyano-2-pyridone was coupled with different amino acid esters by the OxymaPure/DIC methodology under traditional and ultrasonic conditions .科学研究应用

杂环体系合成

4-{[(3-氰基-4,6-二甲基-2-氧代吡啶-1(2H)-基)乙酰]氨基}苯甲酸甲酯及其衍生物在各种杂环体系的合成中至关重要。这些化合物作为制备多功能杂环结构的关键中间体或试剂,在药物化学、农化研究和材料科学中必不可少。这些化合物的制备和转化允许合成复杂分子,包括吡啶、嘧啶和其他含氮杂环,其应用范围从药物到先进材料(Lovro Selič 等人,1997;Lucija Pizzioli 等人,1998)。

光聚合应用

此外,4-{[(3-氰基-4,6-二甲基-2-氧代吡啶-1(2H)-基)乙酰]氨基}苯甲酸甲酯的衍生物因其在光聚合过程中的潜力而被研究。这些研究对于开发具有特定性能的新材料至关重要,例如提高的稳定性或新功能。在光聚合中探索这些化合物突出了它们的多功能性和在聚合物化学和材料科学中创新的潜力(Yohann Guillaneuf 等人,2010)。

电催化和有机合成

该化合物及其相关结构用于电化学研究和有机合成,进一步展示了它们的用途广泛。它们在合成复杂有机分子和研究电化学行为中的应用极大地促进了有机化学和电化学领域的发展。此类研究对于推进我们对化学反应性的理解和开发有机合成的新的方法至关重要(J. David 等人,1995)。

未来方向

The use of ultrasonication as an eco-friendly alternative to conventional heating methods for N-cyanoacylation and synthesis of N-substituted pyridinone derivatives, as well as a coupling method for the formation of an amide bond, might be of interest for many researchers . This suggests that future research could focus on exploring the utilization of ultrasonication in the synthesis of similar compounds.

作用机制

Mode of Action

The compound’s mode of action involves a series of chemical reactions. It is synthesized using N-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile as a cyanoacetylating agent . The cyanoacetamide derivatives produced are subjected to cyclization to produce N-substituted 2-pyridone derivatives . This compound is then coupled with different amino acid esters by the OxymaPure/DIC methodology .

Biochemical Pathways

The compound is involved in the synthesis of cyanoacetamide benzoic acid and benzophenone derivatives .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, ultrasonication has been shown to assist the coupling step in the compound’s synthesis, affording the products with higher yields and purities compared to the traditional method .

属性

IUPAC Name |

methyl 4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-11-8-12(2)21(17(23)15(11)9-19)10-16(22)20-14-6-4-13(5-7-14)18(24)25-3/h4-8H,10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMMISRVFAXCAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)OC)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2991649.png)

![2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2991652.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2991653.png)

![2-[5-Amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2991655.png)

![3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2991657.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2991658.png)

![1,3,8,8-Tetramethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2991661.png)

![1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2991663.png)